ethyl 4-(4-methoxyphenyl)-2-(2-{[3-(morpholin-4-yl)propyl]amino}acetamido)thiophene-3-carboxylate; bis(oxalic acid)
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Description
Ethyl 4-(4-methoxyphenyl)-2-(2-{[3-(morpholin-4-yl)propyl]amino}acetamido)thiophene-3-carboxylate; bis(oxalic acid) is a useful research compound. Its molecular formula is C27H35N3O13S and its molecular weight is 641.6 g/mol. The purity is usually 95%.
The exact mass of the compound ethyl 4-(4-methoxyphenyl)-2-(2-{[3-(morpholin-4-yl)propyl]amino}acetamido)thiophene-3-carboxylate; bis(oxalic acid) is 641.18905935 g/mol and the complexity rating of the compound is 654. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Biological Activity
Ethyl 4-(4-methoxyphenyl)-2-(2-{[3-(morpholin-4-yl)propyl]amino}acetamido)thiophene-3-carboxylate; bis(oxalic acid) is a complex organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, including antioxidant, anticancer, and antimicrobial activities, supported by relevant research findings and data tables.
Chemical Structure and Properties
The compound features a thiophene ring, an ether moiety, and morpholine, which contribute to its biological activity. The presence of the 4-methoxyphenyl group enhances lipophilicity and may influence the pharmacokinetic profile.
Antioxidant Activity
Antioxidant activity is a significant property of this compound. In studies examining derivatives of similar structures, it was found that compounds with the 4-methoxyphenyl group exhibited notable DPPH radical scavenging activity. For instance, derivatives tested showed antioxidant activity surpassing that of ascorbic acid by approximately 1.35 to 1.4 times, indicating strong potential for free radical scavenging .
Table 1: Antioxidant Activity Comparison
Compound | DPPH Scavenging Activity (Relative to Ascorbic Acid) |
---|---|
Ethyl 4-(4-methoxyphenyl)-2-(...) | 1.35 - 1.40 |
N-(1,3-dioxoisoindolin-2-yl)-3-((4-methoxyphenyl)amino)propanamide | 1.37 |
Hydrazone derivative with thiophene moiety | 1.26 |
Anticancer Activity
The anticancer properties of this compound have been evaluated against several cancer cell lines. Notably, studies demonstrated that derivatives with similar structural motifs exhibited significant cytotoxicity against human glioblastoma U-87 and triple-negative breast cancer MDA-MB-231 cell lines. The MTT assay results indicated that compounds were generally more cytotoxic against the U-87 cell line than the MDA-MB-231 line .
Case Study: Cytotoxicity in Cancer Cell Lines
A specific study highlighted the effectiveness of derivatives in inhibiting cell proliferation:
- Cell Lines Tested : U-87 (glioblastoma), MDA-MB-231 (breast cancer)
- Results : Compounds displayed IC50 values indicating effective cytotoxicity at micromolar concentrations.
Antimicrobial Activity
Research has also explored the antimicrobial properties of compounds related to ethyl 4-(4-methoxyphenyl)-2-(...). In a study focusing on naphthalene-based derivatives, it was found that certain compounds exhibited significant activity against various bacterial strains . While specific data on this compound's antimicrobial efficacy is limited, its structural analogs suggest potential effectiveness.
Pharmacological Implications
The biological activities of ethyl 4-(4-methoxyphenyl)-2-(...) are likely influenced by its ability to interact with various biological targets due to its diverse functional groups. The morpholine moiety may enhance binding affinity to specific receptors or enzymes involved in disease pathways.
Properties
IUPAC Name |
ethyl 4-(4-methoxyphenyl)-2-[[2-(3-morpholin-4-ylpropylamino)acetyl]amino]thiophene-3-carboxylate;oxalic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31N3O5S.2C2H2O4/c1-3-31-23(28)21-19(17-5-7-18(29-2)8-6-17)16-32-22(21)25-20(27)15-24-9-4-10-26-11-13-30-14-12-26;2*3-1(4)2(5)6/h5-8,16,24H,3-4,9-15H2,1-2H3,(H,25,27);2*(H,3,4)(H,5,6) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYNZZYUTCOYQDI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC=C1C2=CC=C(C=C2)OC)NC(=O)CNCCCN3CCOCC3.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H35N3O13S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
641.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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